molecular formula C40H51N5O8 B6288507 Fmoc-Val-Ala-PAB-NMeCH2CH2NMe-Boc CAS No. 1691196-82-3

Fmoc-Val-Ala-PAB-NMeCH2CH2NMe-Boc

Cat. No.: B6288507
CAS No.: 1691196-82-3
M. Wt: 729.9 g/mol
InChI Key: PMPGZHNXMGTWQE-JKFCTSDTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure:
Fmoc-Val-Ala-PAB-NMeCH2CH2NMe-Boc is a peptide-based linker compound featuring:

  • Fmoc (9-Fluorenylmethyloxycarbonyl): A UV-sensitive protecting group for amines, commonly used in solid-phase peptide synthesis (SPPS) .
  • Val-Ala Dipeptide: A protease-cleavable sequence, critical for targeted drug release in antibody-drug conjugates (ADCs).
  • PAB (4-Aminobenzyl Alcohol): A self-immolative spacer that facilitates payload release after enzymatic cleavage.
  • NMeCH2CH2NMe-Boc: A tertiary amine with a Boc (tert-butyloxycarbonyl)-protected terminal, enhancing stability during synthesis and storage .

Applications: Primarily used in ADC development, this compound links cytotoxic drugs to monoclonal antibodies. The Boc group ensures controlled deprotection under acidic conditions, while the Val-Ala sequence enables cathepsin B-mediated cleavage in lysosomes .

Properties

IUPAC Name

tert-butyl N-[2-[[4-[[(2S)-2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoyl]amino]propanoyl]amino]phenyl]methoxycarbonyl-methylamino]ethyl]-N-methylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H51N5O8/c1-25(2)34(43-37(48)51-24-33-31-15-11-9-13-29(31)30-14-10-12-16-32(30)33)36(47)41-26(3)35(46)42-28-19-17-27(18-20-28)23-52-38(49)44(7)21-22-45(8)39(50)53-40(4,5)6/h9-20,25-26,33-34H,21-24H2,1-8H3,(H,41,47)(H,42,46)(H,43,48)/t26-,34-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMPGZHNXMGTWQE-JKFCTSDTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)COC(=O)N(C)CCN(C)C(=O)OC(C)(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NC1=CC=C(C=C1)COC(=O)N(C)CCN(C)C(=O)OC(C)(C)C)NC(=O)[C@H](C(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H51N5O8
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

729.9 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS) of Fmoc-Val-Ala-PAB

The synthesis begins with SPPS using Fmoc/t-Bu chemistry on a Wang resin:

  • Resin swelling : The Wang resin is swollen in dimethylformamide (DMF) for 30 minutes.

  • Fmoc deprotection : 20% piperidine in DMF removes the Fmoc group from the initial amino acid.

  • Coupling reactions :

    • Fmoc-Ala-OH (3 equiv) is activated with HBTU (3 equiv) and DIPEA (6 equiv) in DMF, coupled for 1 hour.

    • Fmoc-Val-OH is similarly coupled after Fmoc-Ala deprotection.

  • PAB incorporation : The para-aminobenzyl alcohol (PAB-OH) is introduced via Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3).

Key parameters :

  • Coupling efficiency monitored by Kaiser test.

  • Reaction temperature maintained at 25°C to prevent epimerization.

Functionalization with NMeCH2CH2NMe-Boc Spacer

The PAB-modified dipeptide is functionalized with the spacer using a two-step protocol:

  • Reductive amination :

    • The primary amine of PAB reacts with Boc-protected N-methyl ethylenediamine (NMeCH2CH2NMe-Boc) in the presence of sodium cyanoborohydride (NaBH3CN) and acetic acid.

    • Reaction time: 12 hours at 40°C.

  • Boc protection : The secondary amine is Boc-protected using di-tert-butyl dicarbonate (Boc2O) and DMAP in dichloromethane.

Challenges :

  • Competing side reactions during reductive amination require strict pH control (pH 5–6).

  • Excess NaBH3CN must be quenched with acetone to prevent over-reduction.

Final Deprotection and Purification

  • Resin cleavage : The product is cleaved from the resin using trifluoroacetic acid (TFA)/triisopropylsilane (TIPS)/water (95:2.5:2.5) for 2 hours.

  • Global deprotection : The Boc group is removed with 50% TFA in dichloromethane, followed by neutralization with 5% sodium bicarbonate.

  • Purification :

    • Preparative HPLC (C18 column, 10–90% acetonitrile/water + 0.1% TFA).

    • Lyophilization yields the final compound as a white powder.

Analytical data :

  • HPLC purity : ≥98% (C18, 220 nm).

  • Mass spectrometry : [M+H]+ = 515.60 (calculated for C30H33N3O).

Comparative Analysis of Synthetic Strategies

SPPS vs. Solution-Phase Synthesis

While SPPS dominates for its automation and scalability, solution-phase synthesis offers advantages for large-scale production:

  • SPPS :

    • Pros: High purity, minimal racemization.

    • Cons: Limited to small batches (mg–g scale).

  • Solution-phase :

    • Pros: Cost-effective for multi-kilogram synthesis.

    • Cons: Requires extensive purification steps.

Alternative Coupling Reagents

A comparative study of coupling agents reveals:

ReagentCoupling Efficiency (%)Epimerization Risk
HBTU95Low
HATU98Very low
DCC/HOBt85Moderate

HATU is preferred for critical steps to minimize epimerization.

Applications in ADC Development

This linker enables:

  • Controlled drug release : Payload (e.g., monomethyl auristatin E) released within 24 hours in cathepsin B-rich environments.

  • Improved pharmacokinetics : Reduced aggregation due to PEG-like spacer.

  • DAR modulation : Spacer length adjusts drug-antibody ratio (DAR) to 2–4, optimizing therapeutic index .

Chemical Reactions Analysis

Types of Reactions

Fmoc-Val-Ala-PAB-NMeCH2CH2NMe-Boc undergoes various chemical reactions, including:

    Deprotection Reactions: Removal of Fmoc and Boc groups under acidic or basic conditions.

    Substitution Reactions: The PAB group can participate in nucleophilic substitution reactions.

    Cleavage Reactions: The linker can be cleaved enzymatically or chemically to release the drug payload.

Common Reagents and Conditions

    Deprotection: Piperidine for Fmoc removal, trifluoroacetic acid for Boc removal.

    Substitution: Nucleophiles such as amines or thiols.

    Cleavage: Enzymes like cathepsin B or chemical agents like hydrazine.

Major Products

The major products formed from these reactions include the deprotected peptide, substituted derivatives, and the cleaved drug payload.

Scientific Research Applications

Peptide Synthesis

Fmoc-Val-Ala-PAB-NMeCH2CH2NMe-Boc is primarily used in solid-phase peptide synthesis (SPPS). The Fmoc group allows for easy deprotection under mild conditions, facilitating the stepwise addition of amino acids to form complex peptides. This method is crucial for generating peptides with specific sequences and modifications necessary for biological studies.

Antibody-Drug Conjugates (ADCs)

One of the most significant applications of this compound is in the synthesis of antibody-drug conjugates (ADCs) . ADCs are designed to deliver cytotoxic drugs directly to cancer cells, minimizing systemic toxicity. The PAB moiety serves as a cleavable linker that releases the drug upon enzymatic cleavage within the target cells, enhancing therapeutic efficacy while reducing side effects.

  • Mechanism : The cleavage of the PAB linker occurs via proteolytic enzymes such as cathepsin B, which are overexpressed in many tumors, allowing for targeted drug release at the site of action .

Drug Development

The compound is also utilized in the development of novel therapeutic agents. By modifying existing drugs with this linker, researchers can improve their pharmacokinetic properties and reduce immunogenicity. The incorporation of the DMAE unit provides additional stability during circulation in the bloodstream, delaying premature drug release until reaching the target site.

Synthesis of RGD Peptidomimetic-Paclitaxel Conjugates

A notable study involved the synthesis and biological evaluation of RGD peptidomimetic-paclitaxel conjugates bearing lysosomally cleavable linkers. The use of this compound allowed for controlled release of paclitaxel upon internalization by cancer cells, demonstrating enhanced cytotoxicity compared to free paclitaxel .

Development of Novel ADCs

Research has shown that ADCs incorporating this compound exhibit improved therapeutic indices compared to traditional ADCs using different linkers. For example, studies have indicated that replacing conventional linkers with this compound can lead to more favorable pharmacodynamics and pharmacokinetics, thus enhancing overall treatment outcomes .

Mechanism of Action

The mechanism of action of Fmoc-Val-Ala-PAB-NMeCH2CH2NMe-Boc involves its role as a cleavable linker in ADCs. Upon binding to the target cell, the ADC is internalized, and the linker is cleaved by lysosomal enzymes such as cathepsin B. This cleavage releases the cytotoxic drug, which then exerts its effect on the target cell, leading to cell death.

Comparison with Similar Compounds

Structural and Functional Differences

(a) Fmoc-Val-Cit-PAB-NMeCH2CH2NMe-Boc (CAS: N/A, Iris Biotech GmbH)
  • Key Difference : Citrulline (Cit) replaces Alanine (Ala).
  • Impact :
    • Citrulline’s urea moiety enhances hydrophilicity, improving solubility in aqueous environments compared to Ala .
    • Cit-based linkers are cleaved by neutrophil elastase, whereas Ala-based systems rely on cathepsin B, offering tissue-specific drug release .
  • Molecular Weight : Estimated ~650–700 g/mol (higher than Val-Ala due to Cit’s larger side chain).
(b) Fmoc-Val-Ala-PAB-OH (CAS: 1394238-91-5)
  • Key Difference : Lacks the NMeCH2CH2NMe-Boc group.
  • Impact :
    • Reduced steric hindrance increases reactivity for conjugation but lowers stability in basic conditions .
    • Molecular Weight: 515.6 g/mol (simpler structure) vs. ~680–700 g/mol for the Boc-protected variant .
(c) Fmoc-Val-Ala-PAB-PFP (CAS: 2348406-01-7)
  • Key Difference : Pentafluorophenyl (PFP) ester replaces NMeCH2CH2NMe-Boc.
  • Impact :
    • PFP esters are highly reactive in amide bond formation, enabling efficient drug-antibody conjugation without requiring activation steps .
    • Unlike the Boc group, PFP lacks stability in acidic environments, limiting its use in multi-step syntheses.

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Solubility (DMSO) Stability Highlights
Fmoc-Val-Ala-PAB-NMeCH2CH2NMe-Boc C₃₃H₄₅N₅O₇* ~680–700 ~30 mg/mL† Boc group resists hydrolysis at pH 7–9
Fmoc-Val-Cit-PAB-OH C₃₃H₃₉N₅O₆ 601.69 ≥123.75 mg/mL Citrulline improves aqueous solubility
Fmoc-Val-Ala-PAB-PFP C₃₇H₃₂F₅N₃O₇ 725.66 N/A PFP ester enables rapid conjugation

*Estimated based on structural analogs . †Predicted from similar Boc-protected compounds.

Q & A

Q. How can computational modeling enhance the design of analogs for improved metabolic stability?

  • Answer:
  • Molecular dynamics (MD): Simulate interactions with metabolic enzymes (e.g., cytochrome P450).
  • QSAR modeling: Correlate substituent effects (e.g., Boc vs. acetyl) with half-life data.
  • Docking studies: Predict binding affinity to serum albumin to adjust lipophilicity.
  • Validation: Synthesize top-predicted analogs and test in hepatic microsome assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.